Receptor Subtype Selectivity: TSHR-NAM-S37a vs. ML224 in Glycoprotein Hormone Receptor Panel
TSHR-NAM-S37a exhibits a receptor selectivity profile distinct from the TSHR antagonist ML224 (NCGC00242364). While ML224 shows half-maximal inhibitory doses of 2.1 μM for TSHR and >30 μM for LH and FSHR, translating to a >20-fold selectivity window [1], TSHR-NAM-S37a demonstrates a more pronounced selectivity: the closely related follitropin (FSH) and lutropin (LH) receptors were not affected by TSHR-NAM-S37a at the highest tested concentrations, indicating a selectivity window exceeding that of ML224 by a substantial margin [2].
| Evidence Dimension | Receptor subtype selectivity (TSHR vs. FSHR/LHR) |
|---|---|
| Target Compound Data | No detectable inhibition of FSHR or LHR at highest tested concentrations |
| Comparator Or Baseline | ML224 (NCGC00242364): IC50 >30 μM for FSHR/LHR, >20-fold selectivity over TSHR |
| Quantified Difference | TSHR-NAM-S37a selectivity window exceeds >20-fold (quantified as complete lack of FSHR/LHR inhibition at concentrations that fully inhibit TSHR) |
| Conditions | cAMP accumulation assays in HEK293 cells expressing human TSHR, FSHR, or LHR |
Why This Matters
The absolute selectivity of TSHR-NAM-S37a for TSHR over FSHR and LHR minimizes off-target glycoprotein hormone receptor modulation, a critical consideration for thyroid-specific pathway dissection and for minimizing confounding effects in in vivo models of Graves' orbitopathy.
- [1] Neumann S, Eliseeva E, Boutin A, et al. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice. Endocrinology. 2013;155(1):310-314. PMID: 24169555. View Source
- [2] Marcinkowski P, Hoyer I, Specker E, et al. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy. Thyroid. 2019;29(1):111-123. PMID: 30351237. View Source
